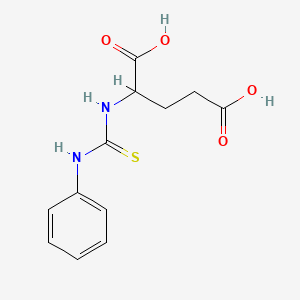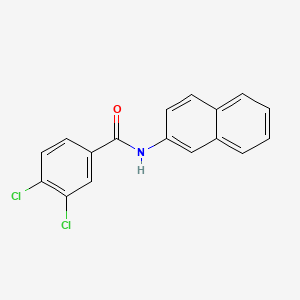
N-(anilinocarbonothioyl)glutamic acid
説明
Glutamic acid is an α-amino acid that is used by almost all living beings in the biosynthesis of proteins . It is non-essential in humans, meaning the body can synthesize it. It is also an excitatory neurotransmitter, in fact the most common one in the vertebrate nervous system .
Synthesis Analysis
Glutamic acid is produced naturally in the body and can also be made by fermentation processes using bacteria. For example, the bacterium Corynebacterium glutamicum is known for its ability to produce glutamic acid .
Molecular Structure Analysis
Glutamic acid has a side chain carboxylic acid group, making it a polar, negatively charged molecule at physiological pH . The structure of glutamic acid can be modified to introduce various bioactive ligands .
Chemical Reactions Analysis
Glutamic acid can undergo various chemical reactions. It can form peptide bonds with other amino acids to form proteins. It can also be converted into other molecules, such as gamma-aminobutyric acid (GABA), through enzymatic processes .
Physical And Chemical Properties Analysis
Glutamic acid is a solid at room temperature and is soluble in water . It has a molar mass of approximately 147 g/mol .
作用機序
将来の方向性
Research is ongoing into the use of glutamic acid and its derivatives in various applications. For example, there is interest in using bacteria to produce glutamic acid for industrial purposes . There is also research into the use of glutamic acid in the production of bio-based monomers and other high-value chemicals .
特性
IUPAC Name |
2-(phenylcarbamothioylamino)pentanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4S/c15-10(16)7-6-9(11(17)18)14-12(19)13-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,15,16)(H,17,18)(H2,13,14,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDFTHVYEAKALU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC(CCC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26661026 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-hydroxyethyl)-6-(1-pyrrolidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3892660.png)
![5-amino-3-[2-(3-chlorophenyl)-1-cyanovinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3892669.png)
![5-amino-3-[1-cyano-2-(2,4-dimethoxyphenyl)vinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3892672.png)
![ethyl {2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetate](/img/structure/B3892682.png)

![4-methoxy-3-nitro-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B3892694.png)
![2-[4-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B3892702.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-3,4-dimethylbenzamide](/img/structure/B3892726.png)
![{4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-methoxyphenoxy}acetic acid](/img/structure/B3892733.png)
![5-[1-(5-phenoxy-2-furoyl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B3892736.png)

![2-[4-(4-methyl-1-piperazinyl)-3-nitrobenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3892761.png)
![4-[4-(3,4-dimethoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B3892767.png)